molecular formula C19H20N4O3S B2836582 4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide CAS No. 1251618-65-1

4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide

Cat. No.: B2836582
CAS No.: 1251618-65-1
M. Wt: 384.45
InChI Key: GYSBFABHMLUISO-UHFFFAOYSA-N
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Description

4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an isothiazole ring, a pyridine moiety, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide typically involves multiple steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid and a halogenated isothiazole intermediate.

    Attachment of the Carboxamide Group: The carboxamide group can be formed by reacting the isothiazole intermediate with an appropriate amine under amide bond-forming conditions, such as using carbodiimide coupling agents.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or the carboxamide group, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products may include aldehydes, carboxylic acids, or quinones.

    Reduction: Products may include primary amines or alcohols.

    Substitution: Products may include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it could inhibit a key enzyme in a metabolic pathway or bind to a receptor to block or activate a signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide: can be compared to other isothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both the 3,4-dimethoxyphenethyl and pyridin-2-yl groups can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-25-14-7-6-12(11-15(14)26-2)8-10-22-19(24)18-16(20)17(23-27-18)13-5-3-4-9-21-13/h3-7,9,11H,8,10,20H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSBFABHMLUISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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